molecular formula C7H11NO3 B1387911 Ethyl 5-oxopyrrolidine-3-carboxylate CAS No. 60298-18-2

Ethyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B1387911
CAS RN: 60298-18-2
M. Wt: 157.17 g/mol
InChI Key: QWMPXTNXXREMCK-UHFFFAOYSA-N
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Description

Ethyl 5-oxopyrrolidine-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular formula of C7H11NO3 and a molecular weight of 157.17 .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-oxopyrrolidine-3-carboxylate were not found, pyrrole derivatives have been obtained from hydrazide by condensation reactions of acid hydrazides with aliphatic diketones .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxopyrrolidine-3-carboxylate consists of a five-membered pyrrolidine ring with a carbonyl (C=O) group at the 5-position and a carboxylate ester group (–COOC2H5) at the 3-position .


Physical And Chemical Properties Analysis

Ethyl 5-oxopyrrolidine-3-carboxylate is a solid substance with a melting point of 40-47 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 5-oxopyrrolidine-3-carboxylate and its derivatives are primarily used in chemical synthesis and reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can then be converted into their 1-unsubstituted analogs (Lebedˈ et al., 2012). Additionally, ethyl 2-chloroacetoacetate reacts with cyanoacetamide in the presence of triethylamine, leading to high yields of related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (Dawadi & Lugtenburg, 2011).

Catalysis and Annulation

Ethyl 5-oxopyrrolidine-3-carboxylate derivatives are involved in catalysis and annulation processes. For example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan & Kwon, 2003).

Synthesis of Other Compounds

These derivatives are also used in synthesizing other complex organic compounds. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, with their mechanism confirmed by NMR and EIMS experiments (Khajuria, Saini & Kapoor, 2013).

Pharmacological Activity

Some ethyl 5-oxopyrrolidine-3-carboxylate derivatives show pharmacological activity. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and found to have low toxicity, with specific compounds showing significant anti-inflammatory and antiradical activities (Zykova et al., 2016).

Safety And Hazards

Ethyl 5-oxopyrrolidine-3-carboxylate is classified as a combustible solid. It does not have a specified flash point. It should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided .

Future Directions

While specific future directions for Ethyl 5-oxopyrrolidine-3-carboxylate were not found, it’s worth noting that pyrrolidine derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests potential future research directions in these areas.

properties

IUPAC Name

ethyl 5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPXTNXXREMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661339
Record name Ethyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxopyrrolidine-3-carboxylate

CAS RN

60298-18-2
Record name Ethyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Kanjan, P Sakpetch - International Journal of Food Science & …, 2023 - Wiley Online Library
… Others, such as 2,3‐dimethyl‐5‐ethylpyrazine (6.07%), 2,5‐dimethyl‐3‐propylpyrazine (2.10%), Cyclo(D‐Leu‐L‐Pro) (2.30%), Ethyl 5‐oxopyrrolidine‐3‐carboxylate (1.84%), and …
Number of citations: 0 ifst.onlinelibrary.wiley.com
X Yao, Y Wang, F Li, JJ Dalluge, G Orr, R Hernandez… - Nanoscale, 2022 - pubs.rsc.org
… To assess this possibility, we considered two representative compounds: ethyl 5-oxopyrrolidine-3-carboxylate (3) and N-ethyl-5-oxopyrrolidine-3-carboxylic acid (4), where an ethyl …
Number of citations: 9 pubs.rsc.org
S Kalinin, A Nocentini, A Kovalenko, V Sharoyko… - European Journal of …, 2019 - Elsevier
By exploiting the power of multicomponent chemistry, a relatively small, diverse set of primary sulfonamides was synthesized and screened against a panel of human carbonic …
Number of citations: 12 www.sciencedirect.com
P MacQueen - 2018 - dalspace.library.dal.ca
Homogeneous transition metal-catalysis has had a great impact on the synthesis of organic molecules in recent years. The selective mono-arylation of small molecules, a class of …
Number of citations: 1 dalspace.library.dal.ca
A Horni, I Hubáček, M Hesse - Helvetica chimica acta, 1994 - Wiley Online Library
Trachelanthamidin (8) ist einer der einfachsten Vertreter der Pyrrolizidin-Alkaloide. Dieser Naturstoff wurde neben drei weiteren Alkaloiden aus den Wurzeln von Eupato-rium …
Number of citations: 14 onlinelibrary.wiley.com

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